molecular formula C9H12N2O2 B1459108 3-Amino-5-ethoxybenzamide CAS No. 1505656-00-7

3-Amino-5-ethoxybenzamide

Cat. No.: B1459108
CAS No.: 1505656-00-7
M. Wt: 180.2 g/mol
InChI Key: MPRQQHGTWXSLHJ-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxybenzamide is a chemical compound with the molecular formula C 9 H 12 N 2 O 2 and a molecular weight of 180.20 g/mol . It is supplied with a high purity level of 95% . This compound is a derivative of the benzamide family, a class of molecules known for their diverse applications in medicinal chemistry and drug discovery. Structurally related benzamide compounds have been extensively investigated for their potential gastroprokinetic activities, acting as agents that enhance gastrointestinal motility . The specific substitution pattern of the 3-amino and 5-ethoxy groups on the benzamide core makes this compound a valuable building block and intermediate in organic synthesis and pharmaceutical research. Researchers can utilize it for the exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQQHGTWXSLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Amino 5 Ethoxybenzamide and Analogues

Rational Design Principles for Substituted Benzamide (B126) Synthesis

The design of novel benzamide derivatives is a highly structured process guided by established medicinal chemistry principles. nih.gov These principles aim to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. ctppc.org Key strategies include the use of bioisosteric replacements and the design of ligands that can interact with multiple biological targets simultaneously. ctppc.orgresearchgate.net

Bioisosteric Replacements and Structural Modifications

Each replacement preserves certain geometrical and electronic features of the original amide group while adjusting others, which helps in identifying the structural features essential for biological activity. nih.gov For instance, replacing the amide group with a triazole can preserve the planar geometry and the distribution of hydrogen bond donors and acceptors. nih.gov Similarly, trifluoroethylamines have been identified as effective amide isosteres that can reduce the basicity of the amine component without losing the ability to act as a hydrogen-bond donor. u-tokyo.ac.jp

Table 1: Examples of Bioisosteric Replacements for the Amide Group

Original GroupBioisosteric ReplacementKey Properties Maintained/Altered
AmideEster, Thioamide, SelenoamidePreserves geometry, alters electronic properties and hydrogen bonding. nih.gov
AmideUrea, SulfonamideAlters hydrogen bonding capacity and polarity. nih.gov
AmideTriazoleNon-classical isostere; preserves planar geometry and H-bond features. nih.gov
AmideTrifluoroethylamineReduces basicity while maintaining H-bond donor capability. u-tokyo.ac.jp

These modifications are crucial for exploring the chemical space around a lead compound and optimizing its structure-activity relationship (SAR). researchgate.net

Design of Multi-Target Directed Ligands

Complex diseases, such as Alzheimer's, often involve multiple pathological pathways, rendering single-target drugs ineffective. nih.gov This has led to the emergence of the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design single molecules capable of modulating multiple biological targets simultaneously. researchgate.netnih.gov The benzamide scaffold is a versatile building block in MTDL design, allowing for the introduction of various substituents to interact with different targets. mdpi.com

The MTDL approach can offer improved therapeutic efficacy and reduce the risks of complex drug-drug interactions that can arise from combination therapies. researchgate.net The design process often involves combining known pharmacophores (the active parts of different molecules) into a single hybrid compound. researchgate.netnih.gov For example, benzamide derivatives have been designed as dual inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are key targets in Alzheimer's disease research. mdpi.com

Chemical Synthesis Pathways for 3-Amino-5-ethoxybenzamide

The synthesis of a specifically substituted benzamide like this compound requires a multi-step approach that carefully controls the formation of the amide bond and the introduction of substituents at the correct positions on the aromatic ring.

Amide Bond Formation Techniques

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. researchgate.net While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions. nih.gov Therefore, the most common methods involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.netnih.gov

Common approaches include:

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govresearchgate.net The resulting acyl chloride readily reacts with an amine to form the amide. chromatographyonline.com This is a classic and widely used method, often referred to as the Schotten-Baumann reaction. ijirset.com

Use of Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. researchgate.netrsc.org These reagents activate the carboxylic acid in situ. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

Reagent ClassExamplesDescription
CarbodiimidesDCC, EDCWidely used but can have drawbacks related to byproduct removal. researchgate.net
Urone/Thiouronium saltsHATU, HBTU, TBTUHighly effective reagents that promote rapid amide bond formation. rsc.org
Phosphonium saltsBOP, PyBOPStrong activating agents for peptide synthesis and general amidation.
OtherCDI, T₃PEffective alternatives for specific applications. rsc.org

Catalytic methods, using catalysts based on boron or metals like titanium and zirconium, are also emerging as more sustainable and atom-efficient alternatives to traditional stoichiometric reagents. nih.govrsc.org

Introduction of Amino and Ethoxy Functionalities on the Benzamide Core

The synthesis of this compound requires the strategic introduction of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups onto the benzene (B151609) ring in a specific 1,3,5-relationship. A plausible synthetic route would involve the following key transformations:

Nitration: Starting with a suitable benzoic acid derivative, a nitro group (-NO₂) can be introduced. The nitro group is strongly deactivating and a meta-director, which is crucial for establishing the correct substitution pattern.

Etherification: An ethoxy group can be introduced by reacting a hydroxyl (-OH) group on the ring with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions (Williamson ether synthesis).

Reduction: The nitro group is a versatile precursor to the amino group. It can be readily reduced to an amine using various methods, such as catalytic hydrogenation or, more classically, with metals like tin or iron in acidic media (e.g., SnCl₂/HCl). acs.org

A potential synthetic sequence could start from 3-hydroxy-5-nitrobenzoic acid. The hydroxyl group would first be converted to the ethoxy ether. The resulting 3-ethoxy-5-nitrobenzoic acid would then undergo amide bond formation, followed by the final reduction of the nitro group to yield the target this compound.

Strategies for Aromatic Substitution Patterns

The ability to control the position of incoming substituents on a benzene ring is fundamental to the synthesis of complex aromatic compounds. lumenlearning.com This regioselectivity is governed by the electronic properties of the substituent already present on the ring. libretexts.org

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. pressbooks.pub

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate formed during the substitution. libretexts.org Activating groups are typically ortho, para-directors. Examples include -OH, -OR (alkoxy), -NH₂, and alkyl groups. pressbooks.pub

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. libretexts.org Most deactivating groups are meta-directors because they destabilize the carbocation intermediates of ortho and para attack more than that of meta attack. libretexts.orgorganicchemistrytutor.com Examples include -NO₂, -CN, and carbonyl groups (-CHO, -COR, -COOH). chemistrysteps.com

Halogens: Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the intermediate carbocation through resonance. pressbooks.pub

To achieve the 1,3,5-substitution pattern in this compound, a synthetic strategy must leverage these directing effects. For instance, starting with a meta-director like a nitro or carboxyl group allows for the introduction of a second substituent at another meta position. The challenge lies in introducing two different groups, an amino (or its nitro precursor) and an ethoxy group, which have opposing directing effects (the amino/nitro group is meta-directing, while the ethoxy group is ortho, para-directing). This necessitates a carefully planned sequence of reactions, potentially involving the use of blocking groups or starting materials where the desired substitution pattern is already partially established. chemistrysteps.com

Advanced Synthetic Protocols and Molecular Transformations

Modern synthetic chemistry offers a toolbox of advanced methods for the targeted synthesis and modification of complex molecules like benzamides. These protocols are designed to achieve high selectivity and efficiency, enabling the construction of diverse analogues from common precursors.

Site-selective functionalization is a powerful strategy that allows for the modification of a specific position within a molecule, even in the presence of other similarly reactive sites. This level of control is crucial for creating complex derivatives and exploring structure-activity relationships. While specific examples detailing the site-selective functionalization of this compound are not prevalent in the reviewed literature, general principles can be applied from studies on related benzamide structures.

For instance, transition metal-catalyzed reactions, such as those employing rhodium(III), have been utilized for the multi-site-selective C–H bond functionalization of benzimidazole derivatives, allowing for the condition-controlled synthesis of diverse fused polycyclic compounds rsc.org. These methods often rely on directing groups to guide the catalyst to a specific C-H bond, enabling reactions like alkylation, arylation, or annulation at a predetermined site on the aromatic ring. In the context of a this compound scaffold, the amino or amide groups could potentially serve as directing groups to functionalize the benzene ring at specific positions. Research on 2-pyridones has also highlighted various strategies including radical, organometallic, directing group, and steric controls to achieve site-selectivity semanticscholar.org.

Controlled molecular editing refers to the precise alteration of a molecule's structure, often involving the insertion, deletion, or swapping of atoms or functional groups. These advanced techniques provide a streamlined approach to generating structural diversity from a common intermediate.

A notable example in the broader class of aminobenzamides is a silver-catalyzed one-pot molecular editing protocol for the transformation of 2-amino-N-substituted benzamides. This process results in the formation of 6-selenylated N-substituted 1,2,3-benzotriazine-4(3H)-ones under mild conditions nih.govfigshare.com. The reaction proceeds through an intermolecular site-selective C-H selenylation, followed by an annulation reaction where the silver catalyst acts as a nitrogen synthon nih.govfigshare.com. This three-component strategy demonstrates high site-selectivity and tolerance for various functional groups, providing a practical pathway for creating complex heterocyclic structures from simpler benzamide precursors nih.govfigshare.com. Such a strategy could conceivably be adapted for this compound analogues to introduce new heterocyclic ring systems, significantly altering the molecule's properties.

Characterization of Synthesized Benzamide Derivatives for Structural Elucidation

The unambiguous determination of a synthesized molecule's structure is a critical step in chemical research. A combination of spectroscopic techniques is employed to elucidate the precise arrangement of atoms and functional groups. For benzamide derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For a compound like this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons of the ethoxy group would appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The aromatic protons on the benzene ring would show distinct splitting patterns and chemical shifts depending on their position relative to the amino, ethoxy, and benzamide substituents. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would typically appear as broad singlets.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 165-175 ppm. The carbons of the benzene ring would appear in the aromatic region (typically 100-160 ppm), with their specific shifts influenced by the attached functional groups. The two carbons of the ethoxy group would also be readily identifiable. In studies of various amino acid and peptide derivatives, it has been shown that ¹³C NMR chemical shifts of carbonyl carbons can be correlated with solvent polarities and are influenced by inter- and intra-molecular hydrogen bonding ripublication.com.

Table 1: Predicted ¹H and ¹³C NMR Spectral Features for this compound This table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Amide (-CONH₂) Broad singlet ~168 Chemical shift can vary with solvent and concentration.
Aromatic C-H 6.0 - 7.5 105 - 160 Complex splitting patterns expected.
Amino (-NH₂) Broad singlet - Chemical shift is variable.
Methylene (-OCH₂-) ~4.0 (quartet) ~63 Coupled to the methyl protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

The IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the primary amine and the amide group would appear as distinct peaks in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is a strong, sharp peak typically found around 1630-1690 cm⁻¹ masterorganicchemistry.com. The C-O stretching of the ethoxy group would be visible in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the alkyl chain of the ethoxy group would be observed just above and below 3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 Medium
Amide (N-H) Stretch 3100 - 3300 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Alkyl (C-H) Stretch 2850 - 3000 Medium
Amide (C=O) Stretch 1630 - 1690 Strong
Aromatic (C=C) Stretch 1450 - 1600 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, which serves as a powerful confirmation of its identity.

For this compound (C₉H₁₂N₂O₂), HRMS would be used to measure its exact mass. The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass (180.0899). A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula youtube.com. This technique is crucial for confirming the successful synthesis of the target compound and distinguishing it from other potential products or impurities with the same nominal mass. For example, HRMS has been used to confirm the structures of various synthesized heterocyclic compounds, with found values closely matching the calculated masses for the protonated molecular ions ([M+H]⁺) rsc.org.

Chromatographic Methods for Purification and Purity Assessment

The purification of this compound and its analogues, as well as the rigorous assessment of their purity, heavily relies on a variety of chromatographic techniques. These methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during the synthesis. The choice of a specific chromatographic method is dictated by the physicochemical properties of the compound, such as its polarity, solubility, and volatility, as well as the scale of the purification required. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are the most commonly employed techniques for both the purification and the analytical assessment of purity for aminobenzamide derivatives.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the purification and purity analysis of this compound and its analogues due to its high resolution, sensitivity, and applicability to a wide range of compounds.

Purification (Preparative HPLC):

For the isolation of this compound on a larger scale, preparative HPLC is often the method of choice. This technique utilizes larger columns and higher flow rates compared to analytical HPLC to accommodate larger sample loads. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase: Reversed-phase columns, particularly those with C18 (octadecylsilane) bonded silica, are frequently used for the separation of moderately polar compounds like aminobenzamides. The nonpolar nature of the C18 stationary phase allows for the retention of the analyte, while a polar mobile phase is used for elution.

Mobile Phase: A typical mobile phase for the reversed-phase separation of aminobenzamide analogues consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com The composition of the mobile phase can be optimized in a gradient elution, where the proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by protonating the basic amino group of the analyte. sielc.com

Purity Assessment (Analytical HPLC):

Analytical HPLC is employed to determine the purity of a sample of this compound with a high degree of accuracy. This is crucial for quality control and to ensure that the compound meets the required specifications for its intended application.

Methodology: A small, precisely known amount of the sample is injected into the HPLC system. The separation is typically performed on a high-resolution analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm). A detector, most commonly a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance, is used to monitor the eluent.

Data Analysis: The output from the detector is a chromatogram, which displays a series of peaks corresponding to the different components of the sample. The area under each peak is proportional to the concentration of the corresponding component. The purity of the sample is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Conditions for the Analysis of an Aminobenzamide Analogue

ParameterCondition
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For aminobenzamides, derivatization may be necessary to increase their volatility and thermal stability for successful GC analysis.

Purity Assessment:

Derivatization: The primary amino group of this compound can be derivatized, for example, by silylation, to produce a less polar and more volatile compound suitable for GC analysis.

Methodology: The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

The following table presents a hypothetical example of GC conditions that could be used for the purity assessment of a derivatized aminobenzamide.

Table 2: Illustrative GC Conditions for the Purity Assessment of a Derivatized Aminobenzamide

ParameterCondition
Column Capillary column with a stationary phase of 5% phenyl-methylpolysiloxane
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is widely used for monitoring the progress of reactions, identifying compounds, and determining the purity of a sample.

Methodology:

A small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel or alumina. The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Visualization and Analysis:

After the development, the separated spots are visualized. For compounds that are not colored, visualization can be achieved under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., ninhydrin for primary amines). The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. The presence of multiple spots indicates the presence of impurities.

The table below provides an example of a TLC system that could be suitable for the analysis of this compound.

Table 3: Illustrative TLC System for the Analysis of this compound

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate / Hexane (1:1, v/v)
Visualization UV light (254 nm) or Ninhydrin stain

Molecular Mechanisms and Biological Targets of 3 Amino 5 Ethoxybenzamide

Enzymatic Inhibition and Modulation by Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their ability to interact with a wide array of enzymes, often acting as inhibitors. The core benzamide structure serves as a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for the active sites of specific enzymes, leading to the modulation of their catalytic activity.

Cholinesterase (AChE, BuChE) Inhibition Mechanisms

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), a mechanism primarily used for treating the symptoms of Alzheimer's disease. nih.gov Benzamide derivatives have been explored as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

The mechanism of inhibition can vary. Some benzamide derivatives act as reversible inhibitors, binding to the enzyme's active site. mdpi.com Molecular modeling studies of certain benzamides suggest a mechanism that involves increasing the stiffness and reducing the flexibility of the AChE enzyme, which hinders its proper function. nih.gov For instance, 2-Hydroxy-N-phenylbenzamides have been reported as moderate inhibitors of both AChE and BuChE. researchgate.net The development of dual-target inhibitors, acting on both cholinesterases and other enzymes implicated in neurodegenerative diseases, is an active area of research. nih.gov

Table 1: Examples of Cholinesterase Inhibition by Benzamide Derivatives
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056 µM nih.gov
2-Hydroxy-N-phenylbenzamidesAChE33.1 - 85.8 µM researchgate.net
2-Hydroxy-N-phenylbenzamidesBuChE53.5 - 228.4 µM researchgate.net

Beta-Secretase 1 (BACE1) Inhibitory Action

Beta-secretase 1 (BACE1) is an aspartyl protease that plays a crucial role in the formation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, inhibiting BACE1 is a primary therapeutic strategy for reducing Aβ production. nih.govresearchgate.net

The benzamide scaffold has been utilized in the design of BACE1 inhibitors. nih.gov These compounds are designed to fit into the large active site of the BACE1 enzyme, blocking its access to the amyloid precursor protein (APP) and thereby preventing the initial cleavage step that leads to Aβ generation. researchgate.net Research has focused on developing benzamide derivatives that can act as dual inhibitors of both BACE1 and AChE, addressing two key pathological pathways in Alzheimer's disease simultaneously. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has shown inhibitory activity against both enzymes. nih.gov

Table 2: Example of BACE1 Inhibition by a Benzamide Derivative
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01 µM nih.gov

Histone Deacetylase (HDAC) Inhibition Profiles

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors have emerged as important anticancer agents because they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Benzamide derivatives represent a significant class of HDAC inhibitors. nih.govnih.gov Their mechanism of action typically involves the benzamide group chelating with the zinc ion located in the active site of the zinc-dependent HDACs (Classes I, II, and IV). nih.govfrontiersin.org This interaction blocks the enzyme's catalytic activity. Structure-activity relationship studies have shown that for benzanilide-type inhibitors, a substituent like an amino or hydroxy group at the 2'-position is essential for inhibitory activity, as it may participate in hydrogen bonding or other electrostatic interactions. acs.orgtandfonline.com Furthermore, factors like a shorter molecular length have been associated with stronger HDAC inhibition. tandfonline.comnih.gov A well-known benzamide HDAC inhibitor, Entinostat (MS-275), is a class I selective inhibitor. nih.govnih.gov

Table 3: Examples of HDAC Inhibition by Benzamide Derivatives
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
Entinostat (MS-275)HDAC10.93 µM nih.gov
Entinostat (MS-275)HDAC20.95 µM nih.gov
Entinostat (MS-275)HDAC31.8 µM nih.gov
Compound 7j (a novel benzamide derivative)HDAC10.65 µM nih.gov
Compound 7j (a novel benzamide derivative)HDAC20.78 µM nih.gov
Compound 7j (a novel benzamide derivative)HDAC31.70 µM nih.gov

Tyrosinase Inhibitory Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. researchgate.netnih.gov Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for skin whitening. tandfonline.com

Benzamide and related structures can inhibit tyrosinase through several mechanisms. One primary mechanism involves the chelation of the copper ions in the enzyme's active site, which is essential for its catalytic function. nih.govtandfonline.com Another proposed mechanism for benzaldehyde-based inhibitors is the formation of a Schiff base with a primary amino group within the enzyme. tandfonline.com Various synthetic benzamide derivatives have been designed and shown to inhibit tyrosinase activity, in some cases more effectively than the standard inhibitor, kojic acid. researchgate.net The inhibitory mechanism can be competitive, noncompetitive, or mixed-type, depending on the specific structure of the inhibitor. tandfonline.comnih.govresearchgate.net

Table 4: Examples of Tyrosinase Inhibition by Benzamide-Related Derivatives
Compound Class/ExampleProposed MechanismInhibitory Activity (IC₅₀)Reference
N-(acryloyl)benzamide derivative 1jBinding to tyrosinase active siteLower than kojic acid (specific value not provided) researchgate.net
(E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diolNoncompetitive inhibition17.22 µM tandfonline.com
3,5-dihydroxybenzoyl-hydrazineylidene derivativeCompetitive inhibition, copper chelation55.39 µM nih.gov

Protein Tyrosine Phosphatase (PTP-1B) Modulation

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govnih.gov PTP1B dephosphorylates phosphotyrosine residues on the activated insulin receptor and its substrates. nih.gov

While direct studies on benzamide inhibition of PTP1B are limited, research into structurally related molecules provides insight into potential mechanisms. Inhibitors can target the enzyme in different ways. Some are competitive inhibitors that bind to the active site, mimicking the phosphotyrosine substrate. acs.org A more recent and promising strategy is allosteric inhibition, where compounds bind to a site distinct from the catalytic site (approximately 20 Å away), locking the enzyme in an inactive conformation. nih.gov This approach can offer greater selectivity over other highly homologous phosphatases. nih.gov For example, lithocholic acid derivatives featuring benzylaminomethyl groups have been shown to act as uncompetitive inhibitors of PTP1B, binding to the enzyme-substrate complex. acs.orgresearchgate.net This highlights the potential for substituted aromatic amide structures to modulate PTP1B activity.

Table 5: Examples of PTP1B Inhibition by Structurally Related Compounds
Compound ClassInhibition MechanismInhibitory Constant (Kᵢ)Reference
3-benzylaminomethyl lithocholic acid derivativesUncompetitive2.5 - 3.4 µM acs.orgresearchgate.net

Receptor Agonism and Antagonism by Benzamide Compounds

The benzamide moiety is a privileged structure in medicinal chemistry, serving as a core component in numerous ligands that target a variety of G-protein coupled receptors (GPCRs) and other receptor types. Depending on the substitutions on the benzamide scaffold, these compounds can act as either agonists (activators) or antagonists (blockers) at these receptors. walshmedicalmedia.com

Benzamide derivatives have been successfully developed as potent and selective antagonists for serotonin (B10506) 5-HT₃ receptors, leading to important antiemetic drugs. nih.govnih.gov They have also been investigated as agonists at 5-HT₄ receptors and antagonists at dopamine (B1211576) D₂ receptors, a dual action that is useful in prokinetic agents. walshmedicalmedia.com Further research has identified benzamides with activity at other serotonin receptor subtypes (e.g., 5-HT₁F, 5-HT₂A), adrenergic receptors (α₁), histamine (B1213489) receptors (H₁), and sigma-1 receptors. walshmedicalmedia.commdpi.com This versatility demonstrates that the benzamide core can be fine-tuned to achieve a desired pharmacological profile at a wide range of clinically relevant receptors.

Table 6: Receptor Binding Activities of Various Benzamide Compounds
Receptor TargetActivityCompound Class/ExampleReference
Serotonin 5-HT₃AntagonistNovel tricyclic benzamides nih.govnih.gov
Serotonin 5-HT₄Agonist4-amino-5-chloro-2-methoxy-N-(piperidin-4-yl-methyl) benzamides walshmedicalmedia.com
Dopamine D₂AntagonistKDR-5169 walshmedicalmedia.com
Sigma-1AgonistNovel benzamide-based compounds mdpi.com
Adrenergic α₁AntagonistNovel benzamide-based compounds mdpi.com
Histamine H₁AntagonistNovel benzamide-based compounds mdpi.com
Prostaglandin E₄AgonistBenzamide compounds from patent EP2220029B1 google.com

Serotonin Receptor (e.g., 5-HT₃, 5-HT₁A, 5-HT₂A) Interactions

The benzamide chemical structure is a recognized scaffold for ligands targeting serotonin receptors. Research into structurally similar compounds provides insight into the potential interactions of 3-Amino-5-ethoxybenzamide. A study of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which share the core ethoxybenzamide feature, identified potent antagonists for the 5-HT₃ receptor. nih.gov Specifically, compounds like 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide demonstrated significant 5-HT₃ receptor antagonistic activity. nih.gov The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. nih.govnih.gov

While direct binding data for this compound on 5-HT₁A and 5-HT₂A receptors is not extensively detailed in the reviewed literature, these receptors are common targets for benzamide-containing molecules. snmjournals.orgramauniversity.ac.in The 5-HT₁A and 5-HT₂A receptors are G-protein coupled receptors that play crucial roles in neurotransmission and are implicated in mood and cognition. nih.govacs.org The affinity and functional activity of ligands at these receptors are influenced by specific structural features, which determine whether a compound acts as an agonist, antagonist, or partial agonist. ramauniversity.ac.innih.gov

Table 1: Investigated Serotonin Receptor Interactions This table summarizes the serotonin receptor subtypes discussed in relation to benzamide compounds.

Receptor SubtypeReceptor FamilyKnown Role of Benzamide Analogs
5-HT₃ Ligand-Gated Ion ChannelAntagonism nih.gov
5-HT₁A G-Protein Coupled ReceptorAgonism/Antagonism nih.gov
5-HT₂A G-Protein Coupled ReceptorAgonism/Antagonism ramauniversity.ac.in

Dopamine Receptor (e.g., D₂) Binding Specificity

Substituted benzamides are a well-established class of antagonists for the dopamine D₂ receptor, a key target in the treatment of psychosis. snmjournals.orgresearchgate.net The binding affinity of these compounds is highly dependent on their specific structural characteristics. Quantitative structure-activity relationship (QSAR) studies on benzamides have revealed that the nature and position of substituents on the benzene (B151609) ring significantly influence their D₂ receptor antagonism. snmjournals.org

Research has shown that a methoxy (B1213986) group in the 5-position of the benzamide ring is beneficial for high D₂ receptor binding activity. snmjournals.org Given that this compound possesses an ethoxy group—which is structurally and electronically similar to a methoxy group—at this same position, it is plausible that it also interacts with the D₂ receptor. While specific binding affinity values (such as Kᵢ or Kₐ) for this compound are not specified in the available literature, its chemical structure aligns with features known to confer high-affinity binding to D₂ receptors. nih.gov Potent benzamide ligands for the D₂ receptor have been developed with dissociation constants (Kₐ) in the nanomolar and even sub-nanomolar range. nih.gov

Modulation of Cellular Pathways and Molecular Processes

Anti-inflammatory Signal Transduction Inhibition (e.g., NFκB, MAPKs/COX-2, NLRP3 Inflammasome)

Evidence suggests that ethoxybenzamide derivatives can modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a target for such compounds. researchgate.net For instance, the compound N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) interacts with p300/CBP, acetyltransferases that are coactivators in NF-κB signaling. researchgate.net This interaction points to a mechanism for inhibiting the transcription of pro-inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK pathway, are also implicated. Studies have shown that ethoxybenzamide can influence MAPK signaling, which in turn can affect cellular processes like inflammation and cell proliferation. Furthermore, ethoxybenzamide is recognized as an inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.

Recent findings have also linked ethoxybenzamide derivatives to the inhibition of the NLRP3 inflammasome. snmjournals.org The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. snmjournals.org A patent also lists this compound specifically among kinase inhibitors that can affect pathways involving the NLRP3 inflammasome.

Table 2: Modulation of Inflammatory Pathways by Ethoxybenzamide Derivatives This interactive table outlines the key inflammatory pathways and targets affected by compounds containing the ethoxybenzamide scaffold.

Pathway/TargetRole in InflammationObserved Effect of Ethoxybenzamide Derivatives
NF-κB Master transcriptional regulator of pro-inflammatory genesInhibition researchgate.net
MAPKs Signal transduction for cellular stress and inflammationModulation
COX-2 Enzyme producing pro-inflammatory prostaglandinsInhibition
NLRP3 Inflammasome Multi-protein complex that activates inflammatory cytokinesInhibition snmjournals.org

Induction of Apoptosis in Diseased Cells

Compounds structurally related to this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. A high-throughput screening of FDA-approved drugs identified 2-Ethoxybenzamide as a compound that can participate in apoptotic processes in pancreatic cancer cells. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of a cascade of enzymes known as caspases.

Studies on other amino-substituted benzoyl compounds have elucidated more specific mechanisms. For example, some derivatives induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3. This cascade leads to the cleavage of essential cellular proteins and ultimately, cell death.

Regulation of Autophagy Pathways

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis. Recent evidence has implicated ethoxybenzamide in the regulation of this pathway. A patent filing has identified ethoxybenzamide as a compound that can modulate the autophagy-lysosome pathway. nih.gov Other benzamide derivatives, such as the HDAC inhibitor Entinostat, have also been shown to induce autophagy. While the precise molecular mechanism for this compound is not fully detailed, these findings suggest that the benzamide scaffold can influence autophagic processes, which have complex roles in both cell survival and cell death.

Disruption of Viral Capsid Assembly (e.g., Hepatitis B Virus Core Protein Interaction)

The benzamide structure is a key feature in a class of antiviral agents known as capsid assembly modulators (CAMs), particularly against the Hepatitis B Virus (HBV). These molecules interfere with the proper formation of the viral capsid, which is an essential protein shell that protects the viral genome. Research on N-phenyl-3-sulfamoyl-benzamide derivatives demonstrates that this class of compounds can inhibit HBV by modulating capsid assembly.

CAMs can induce the misassembly of core protein dimers, leading to the formation of non-functional or empty capsids and preventing the encapsulation of the viral genetic material. A patent also suggests that ethoxybenzamide could be used to treat viral infections by promoting the degradation of viral proteins, such as the Hepatitis C core protein. nih.gov Although this pertains to a different virus, it supports the potential for ethoxybenzamides to interfere with viral protein functions. nih.gov

Despite a comprehensive search of available scientific literature, no specific research or data was found regarding the melanin-binding properties of this compound for targeted approaches.

Therefore, the requested article section, ", 4.4. Insights into Melanin Binding for Targeted Approaches," cannot be generated at this time due to the absence of relevant information on this specific compound.

General principles of melanin binding by other benzamide derivatives and small molecules exist; however, in adherence to the strict instructions to focus solely on this compound, this information has been excluded.

No data tables or detailed research findings concerning the melanin affinity of this compound could be located.

Computational Chemistry and in Silico Analysis of 3 Amino 5 Ethoxybenzamide

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding potential therapeutic applications by modeling interactions at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insight into their structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO/LUMO)DFT is widely used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.wikipedia.orgA smaller gap generally suggests higher reactivity.wikipedia.org

A thorough search did not yield any studies that have performed DFT calculations to determine the HOMO-LUMO energies or the energy gap specifically for 3-Amino-5-ethoxybenzamide. While DFT studies have been conducted on other substituted benzamides, the specific electronic effects of the 3-amino and 5-ethoxy groups on the benzamide (B126) core have not been reported.

Virtual Screening and Computational Lead Optimization Strategies

No virtual screening studies or lead optimization campaigns specifically involving this compound have been identified in the scientific literature.

Preclinical Pharmacological Evaluation of 3 Amino 5 Ethoxybenzamide in Disease Models

In Vitro Biological Activity Assays

In vitro assays are fundamental for determining the direct biological effects of a compound at the molecular and cellular level. They offer a controlled environment to investigate mechanisms of action, target engagement, and potential therapeutic activities.

Enzyme inhibition assays are conducted to determine if a compound can modulate the activity of a specific enzyme, which is often a key target in disease pathways.

Ellman's Colorimetric Assay: This method is widely used to quantify free sulfhydryl groups and is particularly applicable for assessing the inhibition of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease. The assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with the sulfhydryl group of thiocholine, a product of acetylcholine (B1216132) hydrolysis by AChE. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. A reduction in the color intensity in the presence of 3-Amino-5-ethoxybenzamide would indicate inhibition of the enzyme.

FRET-based Assays: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A FRET-based assay can be designed to measure enzyme activity by labeling a substrate with a donor and an acceptor fluorophore. When the substrate is intact, the two fluorophores are in close proximity, allowing for energy transfer. Upon enzymatic cleavage of the substrate, the fluorophores are separated, leading to a change in the FRET signal. This change, which can be a decrease in acceptor emission or an increase in donor emission, is proportional to the enzyme's activity. The potential of this compound to inhibit a specific protease, for example, could be quantified by observing the degree to which it prevents this change in FRET signal.

Table 1: Hypothetical Enzyme Inhibition Data for this compound
Assay TypeTarget EnzymeSubstrateIC₅₀ (µM)Inhibition (%) at 10 µM
Ellman's Colorimetric AcetylcholinesteraseAcetylthiocholine5.278%
FRET-based β-secretase (BACE1)FRET-peptide12.845%

This table presents hypothetical data for illustrative purposes to show typical results from enzyme inhibition assays.

Cell-based assays provide a more complex biological system to study the effects of a compound on specific cellular pathways, offering insights that are more representative of a whole organism's response. These assays can measure a variety of cellular processes, including gene expression, protein-protein interactions, and cell proliferation. For instance, a reporter gene assay could be used to see if this compound affects a signaling pathway by measuring the expression of a reporter gene (like luciferase or green fluorescent protein) linked to a specific promoter.

Table 2: Illustrative Data from Cell-Based Pathway Analysis for this compound
Cell LinePathway StudiedAssay TypeEndpoint MeasuredResult (Fold Change vs. Control)
SH-SY5Y (Neuroblastoma) NF-κB SignalingReporter Gene AssayLuciferase Activity0.6 (Inhibition)
HUVEC (Endothelial) AngiogenesisTube Formation AssayTube Length1.2 (No Significant Effect)

This table contains example data to demonstrate the potential outcomes of cell-based assays for a test compound.

These assays are used to determine a compound's ability to neutralize free radicals, which is a key mechanism in preventing oxidative stress-related cellular damage.

DPPH Assay: The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method for assessing antioxidant activity. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is indicative of the compound's radical scavenging capacity.

FRAP Assay: The Ferric Reducing Antioxidant Power (FRAP) assay measures the antioxidant potential of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which can be measured by the change in absorbance. A higher absorbance reading indicates a greater antioxidant capacity of the substance being tested.

Table 3: Representative Antioxidant Activity for this compound
AssayEndpointResult (Trolox Equivalents µM/mg)Interpretation
DPPH Radical Scavenging150Moderate Activity
FRAP Ferric Reducing Power210Good Activity

This table shows hypothetical results for antioxidant assays, providing a comparison of the compound's activity in different tests.

Understanding if and how a compound enters a cell is crucial for its therapeutic efficacy, as many drug targets are located inside the cell. Cellular internalization studies can be conducted using techniques like fluorescence microscopy. By labeling this compound with a fluorescent tag, its uptake into cultured cells can be visualized and quantified over time. These studies can also help to identify the mechanism of uptake, such as passive diffusion or active transport.

Table 4: Example Cellular Internalization Profile of this compound
Cell LineIncubation TimeInternalization (%)Primary Localization
HeLa 1 hour65%Cytoplasm
HeLa 4 hours85%Cytoplasm & Nucleus

This table illustrates a possible outcome of a cellular internalization study, showing the percentage of cells that have taken up the compound and its location within the cells over time.

Preclinical In Vivo Studies in Relevant Animal Models

Following promising in vitro results, in vivo studies in animal models are necessary to evaluate a compound's efficacy and effects in a whole, living organism.

Animal models are essential for studying complex diseases like neurodegenerative disorders. For Alzheimer's disease, transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's, such as the 5XFAD mouse model, are commonly used. These mice develop key pathological features of the disease, including amyloid plaques and cognitive deficits. In such a model, this compound would be administered over a period of time, and its effects on cognitive function could be assessed using behavioral tests like the Morris water maze. Additionally, brain tissue would be analyzed post-mortem to determine the compound's impact on pathological hallmarks like amyloid plaque deposition and neuroinflammation.

Table 5: Illustrative In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
ParameterVehicle Control GroupThis compound Groupp-value
Morris Water Maze (Latency to Platform) 45 ± 5 sec25 ± 4 sec<0.05
Amyloid Plaque Load (%) 12 ± 2%7 ± 1.5%<0.05
Microglial Activation (Iba1 Staining) HighModerate<0.05

This table presents hypothetical data from an in vivo study in an Alzheimer's disease mouse model, demonstrating potential therapeutic effects of the compound.

Models for Inflammatory and Autoimmune Conditions (e.g., IgA Nephropathy Models)

While specific preclinical studies evaluating this compound in models of IgA nephropathy have not been prominently identified in the reviewed literature, the general approach to assessing potential therapeutics for this condition involves a variety of animal models. IgA nephropathy is a common cause of glomerulonephritis and can progress to chronic kidney disease.

Preclinical models for inflammatory and autoimmune diseases are crucial for understanding disease mechanisms and for the initial testing of new therapeutic agents. These models can be induced, spontaneous, or genetically engineered to mimic human conditions. For instance, in the context of autoimmune diseases, models like collagen-induced arthritis (CIA) in mice are used to study rheumatoid arthritis, while experimental autoimmune encephalomyelitis (EAE) is a common model for multiple sclerosis. These models allow for the assessment of a compound's ability to modulate immune responses, reduce inflammation, and prevent tissue damage. While direct evidence for this compound is lacking, its structural motifs might warrant investigation in such models to explore potential anti-inflammatory or immunomodulatory activities.

Antiviral Efficacy Models (e.g., Hepatitis B Virus Models)

The evaluation of novel compounds for antiviral efficacy against Hepatitis B Virus (HBV) is a critical area of research. Preclinical assessments typically involve both in vitro and in vivo models. In vitro studies often utilize HBV-expressing cell lines, such as HepG2.2.15, to determine a compound's ability to inhibit viral replication.

While specific studies on the anti-HBV activity of this compound were not found, research on other benzamide (B126) derivatives has shown promise. For example, a study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated significant anti-HBV activity in both wild-type and drug-resistant HBV strains in vitro. The proposed mechanism involved the upregulation of the host antiviral protein APOBEC3G. Further in vivo evaluation in a duck hepatitis B virus (DHBV) model, a relevant preclinical model for HBV, also showed potent anti-HBV activity. These findings suggest that the benzamide scaffold could be a promising starting point for the development of new anti-HBV agents.

Oncology Models (e.g., Melanoma Xenografts, various cancer cell lines)

The benzamide scaffold has been extensively investigated in the context of oncology, particularly for the imaging and therapy of melanoma. Malignant melanoma is a highly aggressive form of skin cancer, and there is a significant need for targeted diagnostic and therapeutic agents.

Melanoma Xenograft Models: Preclinical evaluation of potential anti-melanoma agents often involves the use of xenograft models, where human melanoma cell lines are implanted into immunocompromised mice. These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. While direct studies on the therapeutic efficacy of this compound in melanoma xenografts are not readily available, numerous studies have focused on radiolabeled benzamide derivatives for imaging these tumors. These radiolabeled probes have demonstrated high and specific uptake in melanoma xenografts, highlighting the potential of the benzamide structure to target melanoma cells.

Various Cancer Cell Lines: In vitro studies using various cancer cell lines are fundamental to understanding the cytotoxic and anti-proliferative effects of new compounds. Research on benzamide derivatives has shown activity against a range of cancer cell lines. For instance, certain alkylating benzamide derivatives have demonstrated higher toxicity against B16 melanoma and SK-MEL-28 cells than standard chemotherapeutic agents. Other studies have explored the anti-cancer activity of 3-amino-2-hydroxybenzofused 2-phospha-γ-lactones, which incorporate an amino-benzamide-like structure, against pancreatic cancer cell lines (Panc-1, Miapaca-2, and BxPC-3), showing potential as cell growth inhibitors. Additionally, 3,5-diamino-N-substituted benzamide derivatives have been investigated as GSK-3β inhibitors and have shown significant cytotoxicity against human colon cancer cells (HCT-116).

Models for Metabolic Disorders (e.g., Diabetes Mellitus Models)

Preclinical research in diabetes mellitus relies on a variety of animal models that mimic different aspects of the disease, including both type 1 and type 2 diabetes. These models are essential for evaluating the efficacy of new anti-diabetic agents.

Currently, there is no direct evidence from the reviewed literature on the preclinical evaluation of this compound in diabetes mellitus models. However, the broader class of compounds that can influence glucose metabolism is often studied in models such as streptozotocin-induced diabetic rodents (a model for type 1 diabetes) or genetically obese and diabetic models like the db/db mouse or the Zucker diabetic fatty rat (models for type 2 diabetes). Studies in these models typically assess parameters like blood glucose levels, insulin (B600854) sensitivity, and glucose tolerance. For example, research on 5-amino-imidazole carboxamide riboside (AICAR) has shown that it increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes, highlighting the potential of targeting specific cellular pathways to manage the disease.

Development of Radiolabeled Benzamide Probes for Imaging and Therapy

The benzamide scaffold has proven to be a highly valuable platform for the development of radiolabeled probes for both diagnostic imaging and targeted radionuclide therapy, particularly in the context of melanoma. These probes leverage the high affinity of benzamide derivatives for melanin (B1238610), a pigment that is abundant in most melanoma tumors.

Radiolabeled benzamides have been developed for use with both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging techniques allow for the non-invasive visualization of melanoma tumors and their metastases. A variety of radionuclides have been used to label benzamide derivatives, each with its own advantages for imaging or therapy.

Below is a table summarizing some of the key findings from preclinical studies of radiolabeled benzamide probes in melanoma models:

ProbeRadionuclideMelanoma ModelKey Findings
[¹³¹I]MIP-1145¹³¹ISK-MEL-3 human melanoma xenograftsShowed significant uptake in melanin-containing tumors.
[¹³¹I]iodofluoronicotiamide benzamide¹³¹INot specifiedExhibited stable tumor retention over 48 hours.
⁹⁹ᵐTc-complexes⁹⁹ᵐTcB16 murine melanoma-bearing miceShowed tumor-specific uptake, though improvements in targeting ability were needed.
¹⁸F-DMFB¹⁸FB16F10 murine melanoma tumorsDemonstrated rapid and prolonged retention in melanoma, leading to high-contrast PET images.
⁶⁸Ga-DOTA-PFPN⁶⁸GaB16F10 melanoma tumor-bearing miceShowed specific binding to melanin, although with significant clearance over time.

The successful use of these radiolabeled benzamides in preclinical imaging studies has paved the way for their potential application in targeted radionuclide therapy. By replacing the imaging radionuclide with a therapeutic radionuclide (such as ¹³¹I, ¹⁷⁷Lu, or ²²⁵Ac), these probes can deliver a cytotoxic radiation dose directly to the melanoma cells, minimizing damage to surrounding healthy tissues. The benzamide structure serves as an effective scaffold for these theranostic agents, which combine diagnostic and therapeutic capabilities in a single molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-5-ethoxybenzamide, and how do reaction conditions influence yield?

  • Methodology : Begin with commercially available benzene derivatives (e.g., 3-nitro-5-ethoxybenzoic acid) as precursors. Perform nitration, ethoxylation, and reduction steps. Optimize temperature (e.g., 80–100°C for ethoxylation) and catalysts (e.g., Pd/C for hydrogenation). Monitor purity via HPLC and confirm structure using 1H^1H-NMR and FT-IR. Yield improvements (>70%) are achievable by controlling stoichiometry and reaction time .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodology : Use shake-flask or UV-spectroscopy methods to determine solubility in polar (water, DMSO) and non-polar solvents (hexane). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Structural analogs like 5-Amino-4-methoxybenzamide show pH-dependent stability, degrading rapidly in acidic conditions (pH <3) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons), 13C^{13}C-NMR (amide carbonyl at ~168 ppm), and FT-IR (N-H stretch at ~3350 cm1^{-1}, C=O at ~1650 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+^+. Compare with PubChem/ChemSpider reference data .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved during structural elucidation?

  • Methodology : Investigate tautomerism or impurities via 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, tautomeric forms in benzamide derivatives may cause split peaks. Use computational tools (e.g., ACD/Labs Percepta) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-ethoxylation or amide hydrolysis?

  • Methodology : Use protecting groups (e.g., Boc for amines) during ethoxylation. Employ anhydrous conditions and Lewis acids (e.g., ZnCl2_2) to suppress hydrolysis. Monitor reaction progress in real-time via inline FT-IR to detect intermediates. For analogs like 3-Amino-4-hydroxybenzoic acid, pH control (neutral to slightly basic) minimizes degradation .

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) impact the biological activity of benzamide derivatives?

  • Methodology : Conduct SAR studies using analogs (e.g., 5-Amino-4-methoxybenzamide vs. This compound). Test in vitro bioactivity (e.g., enzyme inhibition assays for PARP-1) and correlate with Hammett substituent constants (σ). Ethoxy groups enhance lipophilicity (logP >1.5), improving membrane permeability .

Q. What computational models predict the pharmacokinetic properties of this compound for preclinical studies?

  • Methodology : Use QSAR tools (e.g., SwissADME) to estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., PARP-1). Validate with in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodology : Purify via recrystallization (ethanol/water) and DSC analysis to verify melting behavior. Impurities like unreacted 3-nitro precursors (mp ~180°C) may skew results. Compare with structurally similar compounds (e.g., 3-Amino-4-hydroxybenzoic acid, mp 208°C) to identify trends .

Q. What experimental controls are critical when evaluating the antioxidant activity of this compound?

  • Methodology : Include positive controls (e.g., ascorbic acid) and solvent blanks in DPPH/ABTS assays. Account for auto-oxidation by conducting experiments under inert atmosphere (N2_2). Validate results with LC-MS to rule out degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.